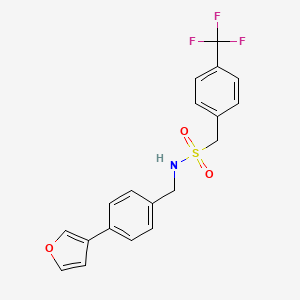![molecular formula C7H13NO B2984158 7-Azabicyclo[2.2.1]heptan-1-ylmethanol CAS No. 1373504-13-2](/img/structure/B2984158.png)
7-Azabicyclo[2.2.1]heptan-1-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Azabicyclo[2.2.1]heptan-1-ylmethanol: is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
作用机制
Target of Action
The primary target of 7-Azabicyclo[22It’s structurally similar to epibatidine, an alkaloid known for its potent activity on the nicotinic acetylcholine receptors .
Mode of Action
The exact mode of action of 7-Azabicyclo[22If it behaves like epibatidine, it may act as an agonist at the nicotinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 7-Azabicyclo[22If it shares similarities with epibatidine, it might influence the cholinergic system, which plays a crucial role in muscle contraction, memory formation, and other functions .
Result of Action
The molecular and cellular effects of 7-Azabicyclo[22If it acts similarly to epibatidine, it could potentially have analgesic effects due to its interaction with the nicotinic acetylcholine receptors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol typically involves the reduction of 7-Azabicyclo[2.2.1]heptan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions:
Oxidation: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol can undergo oxidation to form 7-Azabicyclo[2.2.1]heptan-1-one.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Azabicyclo[2.2.1]heptan-1-one.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted derivatives with different functional groups replacing the hydroxyl group.
科学研究应用
Chemistry: 7-Azabicyclo[2.2.1]heptan-1-ylmethanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure may allow it to interact uniquely with enzymes and receptors.
Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it could be a candidate for drug development, particularly in the field of neuropharmacology.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
相似化合物的比较
7-Azabicyclo[2.2.1]heptane: A structurally similar compound without the hydroxyl group.
7-Azabicyclo[2.2.1]heptan-1-one: The oxidized form of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modifications.
属性
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVVQHRVJCXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373504-13-2 |
Source


|
| Record name | 7-azabicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
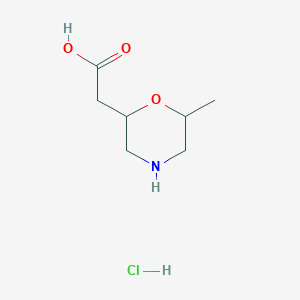

![(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2984078.png)
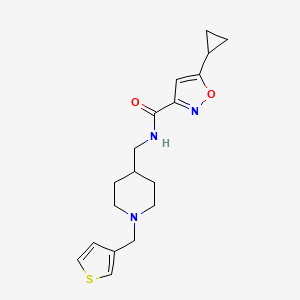
![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)


![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)
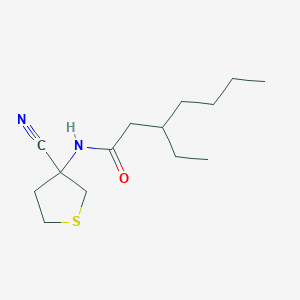
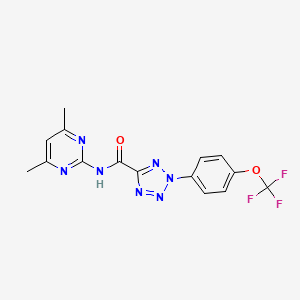

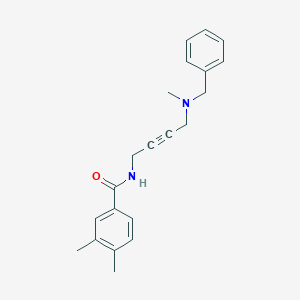
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)
